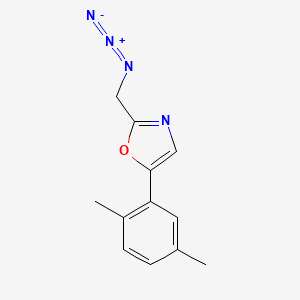

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine

Descripción general

Descripción

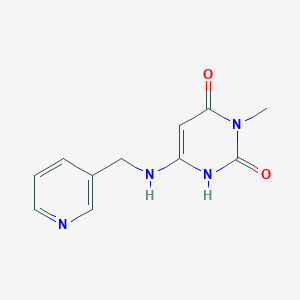

“4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties and Medicinal Applications

- Nonlinear Optical (NLO) and Pharmacophore Potential : Pyrimidine derivatives, due to their presence in DNA and RNA as nitrogenous bases, have shown significant distribution in nature. Their structural variations, including phenyl pyrimidine derivatives, have been explored for promising applications in medicine and nonlinear optics (NLO). Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies confirm their potential in optoelectronic applications and medicinal chemistry, demonstrating considerable NLO character suitable for high-tech applications (Hussain et al., 2020).

Synthesis and Structural Analysis

Isostructural Co-Crystals and Supramolecular Architecture : Research on 2-amino-4-chloro-6-methyl pyrimidine and its derivatives with carboxylic acids shows the success in forming isostructural co-crystals based on chloro/methyl interchange. These studies not only provide insights into the structural resemblance and isostructurality but also highlight the compounds' ability to form stable heterotetramer supermolecules, crucial for understanding molecular interactions in crystal engineering (Ebenezer, Muthiah, & Butcher, 2011).

Synthetic Routes and Enzyme Inhibitor Core Structures : Synthesis methods for 4-chloro-6-substituted phenyl pyrimidines, a core structure in several enzyme inhibitors, have been developed without special catalysts, demonstrating the versatility of pyrimidine derivatives in synthesizing important pharmacophores. These methods offer alternative approaches to traditional heating and microwave assistance, indicating the adaptability of pyrimidine chemistry in medicinal research (Németh et al., 2010).

Biochemical and Pharmacological Studies

- Antiviral and Antitumor Activities : Pyrimidine scaffolds, including those substituted at the 6 position, have been studied for their biological activities, revealing their potential in antiviral and antitumor therapies. These studies encompass the synthesis and evaluation of various pyrimidine derivatives, highlighting the chemical diversity and biological relevance of these compounds in developing new therapeutic agents (Grivsky et al., 1980).

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the production of the aforementioned inflammatory mediators . By inhibiting these pathways, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can reduce the downstream effects of these mediators, such as inflammation and pain .

Result of Action

The molecular and cellular effects of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine’s action include a reduction in the production of inflammatory mediators . This leads to a decrease in inflammation and associated symptoms .

Safety and Hazards

Direcciones Futuras

Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This suggests that pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine”, could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

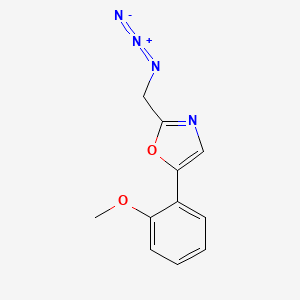

IUPAC Name |

4-chloro-2-methyl-6-(1-phenylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-3-12(11-7-5-4-6-8-11)13-9-14(15)17-10(2)16-13/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHHEDMVIVGIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)

![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)

![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)